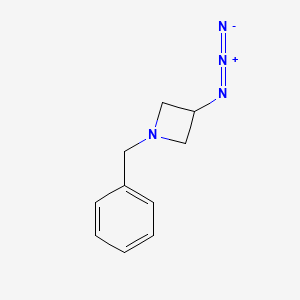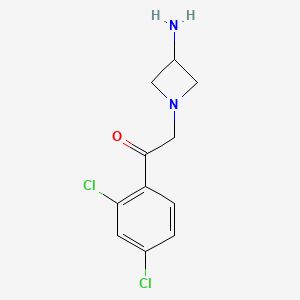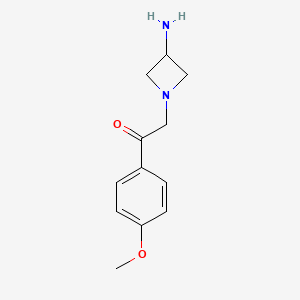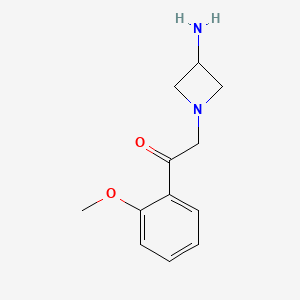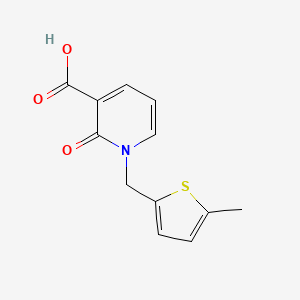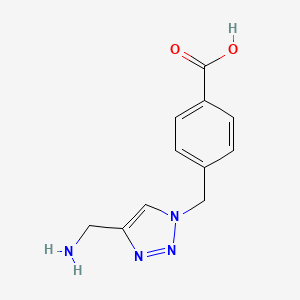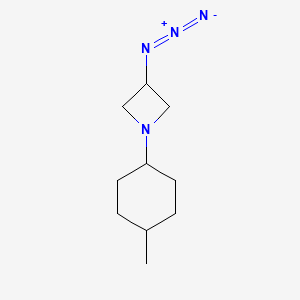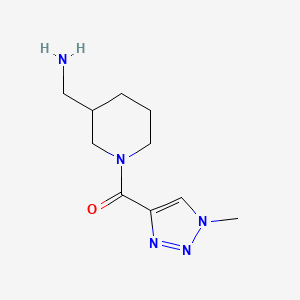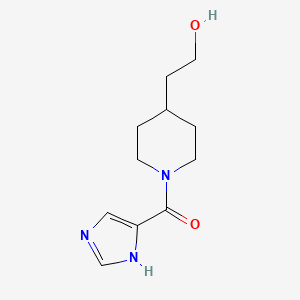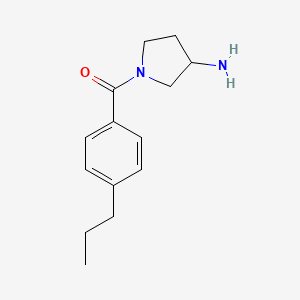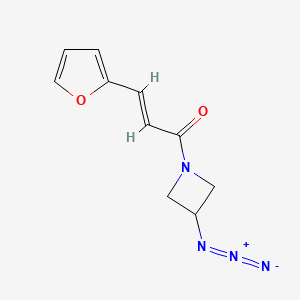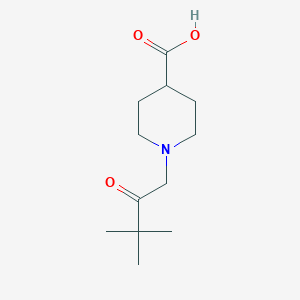![molecular formula C13H16FN3 B1489035 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 1405343-58-9](/img/structure/B1489035.png)
3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the pyrazole ring is substituted with a 4-fluorophenyl group and a propan-1-amine group .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
This compound has shown potential in the field of cancer research . Pyrazole derivatives, such as this compound, have demonstrated cytotoxicity on several human cell lines . They have been used in the development of several drugs approved for the treatment of different types of cancer .
Antimicrobial Applications
Pyrazoles and their derivatives have been used for their antimicrobial properties . This compound, with its pyrazole core, could potentially be used in the development of new antimicrobial agents .
Anti-Inflammatory Applications
Pyrazoles are known for their anti-inflammatory properties . This compound could potentially be used in the development of new anti-inflammatory drugs .
Analgesic Applications
Pyrazoles have also been used for their analgesic (pain-relieving) properties . This compound could potentially be used in the development of new analgesic drugs .
Antidepressant Applications
Pyrazoles have been used as antidepressants . This compound, with its pyrazole core, could potentially be used in the development of new antidepressant drugs .
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated notable antiviral activities against the H5N1 influenza virus. This suggests the potential of this compound in developing antiviral therapeutics.
Antioxidant Applications
Pyrazole derivatives have been evaluated for their radical scavenging activity . This compound could potentially be used in the development of new antioxidant agents .
Anti-Tuberculosis Applications
Pyrazoles have been used for their anti-tuberculosis properties . This compound could potentially be used in the development of new anti-tuberculosis drugs .
Eigenschaften
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-5-3-11(4-6-13)9-17-10-12(8-16-17)2-1-7-15/h3-6,8,10H,1-2,7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEBUPOUKHAUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



